N,N/'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide N,N/'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide
Brand Name: Vulcanchem
CAS No.: 148805-98-5
VCID: VC0125222
InChI: InChI=1S/C22H30N4O4/c1-25-15-17(11-13-21(25)29)23-19(27)9-7-5-3-4-6-8-10-20(28)24-18-12-14-22(30)26(2)16-18/h11-16H,3-10H2,1-2H3,(H,23,27)(H,24,28)
SMILES: CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C
Molecular Formula: C22H30N4O4
Molecular Weight: 414.5 g/mol

N,N/'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide

CAS No.: 148805-98-5

Main Products

VCID: VC0125222

Molecular Formula: C22H30N4O4

Molecular Weight: 414.5 g/mol

N,N/'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide - 148805-98-5

CAS No. 148805-98-5
Product Name N,N/'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide
Molecular Formula C22H30N4O4
Molecular Weight 414.5 g/mol
IUPAC Name N,N'-bis(1-methyl-6-oxopyridin-3-yl)decanediamide
Standard InChI InChI=1S/C22H30N4O4/c1-25-15-17(11-13-21(25)29)23-19(27)9-7-5-3-4-6-8-10-20(28)24-18-12-14-22(30)26(2)16-18/h11-16H,3-10H2,1-2H3,(H,23,27)(H,24,28)
Standard InChIKey WLGABTVEZHOVSB-UHFFFAOYSA-N
SMILES CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C
Canonical SMILES CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C
Synonyms I4-BT8MeDNH2
N,N'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide
PubChem Compound 197575
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator